
(6-Aminopyridin-3-YL)boronic acid
Overview
Description
(6-Aminopyridin-3-yl)boronic acid (CAS: 851524-96-4) is an aromatic boronic acid derivative featuring a pyridine ring substituted with an amino group at the 6-position and a boronic acid group at the 3-position. The compound is structurally versatile, enabling applications in medicinal chemistry (e.g., enzyme inhibition) and organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminopyridin-3-YL)boronic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction forms C–C bonds between (6-aminopyridin-3-yl)boronic acid and aryl/heteroaryl halides. The amino group enhances electron density at the pyridine ring, improving transmetalation efficiency.
Typical Conditions :
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: K₂CO₃ or Na₂CO₃
- Solvent: DMF, 1,4-dioxane, or aqueous/organic biphasic systems
- Temperature: 80–100°C
Chan-Lam Coupling
This copper-catalyzed reaction forms C–N or C–O bonds. While less documented for this specific boronic acid, analogous pyridinylboronic acids undergo coupling with amines or phenols under:
Conditions :
- Catalyst: Cu(OAc)₂
- Base: Triethylamine
- Solvent: CH₂Cl₂ or DMF
- Temperature: Room temperature to 50°C
Boronate Affinity Interactions
The compound binds cis-diol-containing biomolecules (e.g., glycoproteins, RNA) via reversible ester formation. Its amino group lowers the optimal binding pH to 5.0–7.4 , enabling applications in neutral/acidic environments .
- Binding Capacity: 12.5 mg g⁻¹ for adenosine (pH 5.0)
- Selectivity: >90% recovery of catecholamines from human urine
Mechanism :
Organocatalysis
The boronic acid group activates carbonyl compounds via Lewis acid-base interactions, enabling:
Protection/Deprotection
The amino group is protected as a Boc derivative for Suzuki couplings, then deprotected under acidic conditions :
Coordination Chemistry
Forms stable complexes with transition metals (e.g., Ru, Ir) for photocatalytic applications .
Stability and Handling
- Storage: -20°C under inert atmosphere to prevent boroxine formation .
- Decomposition Risks: Prolonged exposure to moisture or heat leads to deboronation or polymerization.
This compound’s dual functionality—boronic acid for cross-coupling and amino group for pH-dependent binding—makes it indispensable in synthetic chemistry and biomolecule separation. Ongoing research focuses on its role in targeted drug delivery systems and as a ligand in green catalysis .
Scientific Research Applications
6-Aminopyridine-3-boronic acid and its derivatives have various applications in scientific research, including uses as affinity ligands, building blocks for synthesizing biologically active molecules, and reagents for chemical synthesis.
Scientific Research Applications of 6-Aminopyridine-3-Boronic Acid
Boronate Affinity Materials Boronic acid derivatives are used to create boronate affinity materials that extract, separate, and enrich cis-diol-containing biomolecules . Traditional boronate affinity materials usually need a basic binding pH, which can be inconvenient and may degrade labile compounds, and they often have low binding affinity, making it hard to extract low-concentration cis-diol-containing compounds . 6-Aminopyridine-3-boronic acid can be used as an affinity ligand to address these problems .
- Low Binding pH and High Binding Affinity 6-Aminopyridine-3-boronic acid exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds . Boronate affinity materials made with 6-aminopyridine-3-boronic acid have a low binding pH (5.0) and high binding affinity for cis-diol-containing biomolecules, allowing selective extraction of low concentration biomolecules under neutral or acidic conditions .
- Selective Enrichment The properties of 6-Aminopyridine-3-boronic acid make it suitable for selectively enriching low-concentration cis-diol-containing biomolecules from real samples, such as human urine .
Synthesis of Quinazoline Derivatives
6-Aminopyridine-3-boronic acid can be used in the synthesis of quinazoline derivatives, which have potential antitumour effects .
- PI3Kα Inhibitors 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives can be designed and synthesized using 2-aminopyridine-5-boronic pinacol ester acid in Suzuki–Miyaura cross-coupling reactions . These derivatives act as PI3Kα inhibitors and exhibit antitumour effects . For example, compound 13k induced cell apoptosis in HCC827 cells in a dose-dependent manner . It increased the protein levels of cleaved caspase-9 and cleaved PARP, while the ratios of Bax/Bcl-2 were upregulated .
Torin2 Analogues
Torin2 analogs have superior pharmacokinetic and pharmacodynamic properties and can be designed using pyridine rings .
Mechanism of Action
The mechanism of action of (6-Aminopyridin-3-YL)boronic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Pyridinyl Boronic Acid Derivatives
Structural and Electronic Differences
The activity and reactivity of pyridinyl boronic acids depend on substituent type, position, and electronic effects. Key analogs include:
Key Observations :
- Amino Group (6-NH₂): Enhances hydrogen bonding and solubility compared to alkoxy or thioether groups. The primary amine in (6-Aminopyridin-3-yl)boronic acid allows for protonation at physiological pH, improving interactions with serine proteases (e.g., β-lactamases) .
- Halogen vs. Amino: Bromo/chloro analogs (e.g., 6-Br, 6-Cl) exhibit higher boronic acid acidity (lower pKa) due to electron withdrawal, favoring covalent bond formation with enzymes .
Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM ) and phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM ) show potent cytotoxicity in triple-negative breast cancer cells .
- This compound: No direct data, but its amino group may enable interactions with transcription factors or kinases, similar to other boronic acid drugs like bortezomib .
Enzyme Inhibition
- β-Lactamase Inhibition: Chiral α-amido-β-triazolylethaneboronic acids (Ki: 0.004–0.008 µM) outperform this compound in binding serine residues (S318, Y150, K67) due to triazole bioisosteres .
- FAAH Inhibition : Alkenyl boronic acids (IC₅₀: 14 nM ) demonstrate higher potency than pyridinyl analogs, likely due to optimized hydrophobic interactions .
Physicochemical Properties
Property | This compound | (6-Ethoxypyridin-3-yl)boronic Acid | [6-(Dimethylamino)pyridin-3-yl]boronic Acid |
---|---|---|---|
Molecular Weight | 151.96 g/mol | 180.01 g/mol | 165.99 g/mol |
TPSA | 79.4 Ų | 60.3 Ų | 58.7 Ų |
LogP | ~0.5 (predicted) | ~1.8 | ~1.2 |
Solubility | High (polar solvents) | Moderate (ethanol/water) | Low (DMSO) |
Notes:
- The high TPSA of this compound favors aqueous solubility, critical for drug delivery .
- Alkoxy and dimethylamino analogs exhibit lower solubility due to increased lipophilicity .
Biological Activity
(6-Aminopyridin-3-yl)boronic acid is a significant organoboron compound with potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the molecular formula and a molecular weight of approximately 137.93 g/mol, features a boronic acid functional group attached to a pyridine ring. The amino group is positioned at the 6-position of the pyridine, which influences its reactivity and biological interactions .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, particularly those involved in cancer pathways. Its ability to form reversible covalent bonds with biomolecules enhances its significance in drug design. For instance, it has been studied for its potential to inhibit p38α MAP kinase, an enzyme implicated in inflammatory responses and cancer progression .
Ligand Interactions
The structural features of this compound enable it to interact effectively with biological targets. The boron atom allows for specific interactions with hydroxyl groups on proteins or nucleic acids, facilitating the design of targeted therapies. This property is particularly useful in developing ligands for selective binding to biomolecules .
Applications in Drug Discovery
This compound is being explored for its potential in various therapeutic contexts:
- Cancer Therapy : Its inhibitory effects on key enzymes involved in cancer pathways suggest potential applications in oncology.
- Biomolecule Enrichment : Functionalized magnetic nanoparticles using this compound have been developed for the selective extraction of cis-diol-containing biomolecules. These nanoparticles exhibit low binding pH and high affinity for target biomolecules, enhancing their utility in biochemical assays .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
(2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 | 0.91 | Different position of amino group |
(6-(Methylamino)pyridin-3-yl)boronic acid | 265664-53-7 | 0.88 | Contains a methylamino substituent |
(2-Aminopyridin-4-yl)boronic acid hydrochloride | 2304633-95-0 | 0.85 | Variation in amino group position |
(6-Bromopyridin-3-yl)boronic acid | 223463-14-7 | 0.74 | Presence of bromine instead of amino group |
The unique positioning of the amino group on the pyridine ring significantly influences the reactivity and biological activity of this compound compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : A series of aminopyridine N-oxides, including derivatives of this compound, were synthesized and tested for their ability to inhibit p38α MAP kinase. Some compounds demonstrated significant inhibitory activity, indicating their potential as therapeutic agents .
- Nanoparticle Applications : Research on magnetic nanoparticles functionalized with this compound showed enhanced binding affinity towards cis-diol-containing biomolecules under neutral conditions, making them suitable for practical applications in biomolecule enrichment from complex samples like human urine .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (6-Aminopyridin-3-yl)boronic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using halopyridine precursors and boronic acid pinacol esters. Post-synthesis, purification via column chromatography or preparative HPLC is recommended. Purity validation requires orthogonal techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and detect residual solvents .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection .
- Mass Spectrometry (LC-MS/MS) : Detect trace impurities (e.g., boronic acid derivatives) at ppm levels .
Q. How does the amino group in this compound influence its reactivity with diols?
- Methodological Answer : The amino group enhances water solubility and modulates the pKa of the boronic acid, facilitating diol binding at physiological pH. To study interactions:
- Fluorescence Titration : Monitor binding with sugars (e.g., fructose, glucose) using a stopped-flow apparatus to measure kon/koff rates .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran surfaces to quantify glycoprotein binding kinetics .
- pH-Dependent Studies : Adjust buffer conditions (e.g., borate vs. phosphate) to optimize binding selectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., B-O stretching at ~1340 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding networks .
- UV-Vis Spectroscopy : Detect electronic transitions influenced by boronic acid-diol complexation .
Advanced Research Questions
Q. How can contradictory binding data for this compound with glycoproteins be resolved?
- Methodological Answer : Contradictions often arise from secondary interactions (e.g., hydrophobic or electrostatic forces). Mitigation strategies include:
- Buffer Optimization : Use high-ionic-strength buffers (e.g., PBS) to minimize non-specific binding .
- Competitive Elution : Apply sorbitol or fructose to displace bound glycoproteins selectively .
- Computational Modeling : Simulate binding pockets using molecular docking software to identify steric/electronic clashes .
Q. What experimental designs are recommended to evaluate the anticancer potential of this compound?
- Methodological Answer :
- In Vitro Cytotoxicity Assays : Test against glioblastoma or myeloma cell lines using MTT assays. Compare IC50 values with Bortezomib, a boronic acid-based proteasome inhibitor .
- Proteasome Inhibition Studies : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to quantify 20S proteasome activity in cell lysates post-treatment .
- Synergy Screening : Combine with chemotherapeutics (e.g., doxorubicin) to assess combinatorial effects via Chou-Talalay analysis .
Q. How can the thermal stability and degradation pathways of this compound be analyzed for material science applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air to determine decomposition temperatures .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., boric oxide, CO₂) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways .
Q. What strategies improve the sensitivity of detecting this compound in biological matrices?
- Methodological Answer :
- Derivatization-Free LC-MS/MS : Use triple quadrupole systems in MRM mode with ion-pairing agents (e.g., TFA) to enhance ionization .
- Preconcentration Techniques : Employ solid-phase extraction (SPE) with phenylboronate affinity cartridges .
- Fluorescent Tagging : Conjugate with rhodamine derivatives for in vivo imaging via HPLC post-column detection .
Properties
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBPJIQMCHZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625446 | |
Record name | (6-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851524-96-4 | |
Record name | B-(6-Amino-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851524-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-Aminopyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.